![molecular formula C10H9N5O3 B11714050 2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is a complex organic compound with a molecular formula of C10H9N5O3 This compound is known for its unique structure, which includes a cyano group, hydrazino groups, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and cyano compounds under controlled conditions. One common method involves the condensation of 2-cyanoacetohydrazide with 2-formylbenzoic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydrazino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino groups can form covalent bonds with active sites on enzymes, inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-[2-(1-Cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoic acid
- 2-[(2Z)-2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid
Uniqueness
2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H9N5O3 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
2-[2-(1-cyano-2-hydrazinyl-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H9N5O3/c11-5-8(9(16)13-12)15-14-7-4-2-1-3-6(7)10(17)18/h1-4,14H,12H2,(H,13,16)(H,17,18) |
InChIキー |
FXTXPVZJHGXILF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)

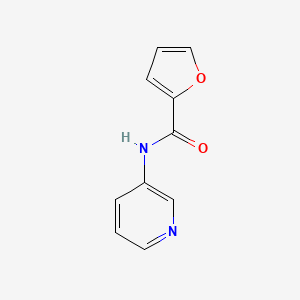
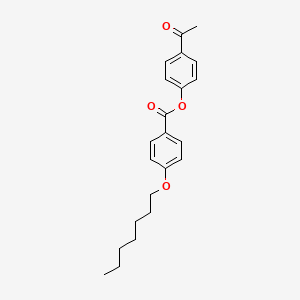
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
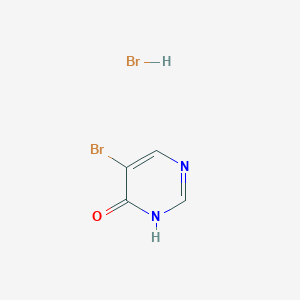
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)
![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
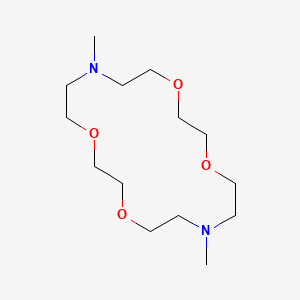
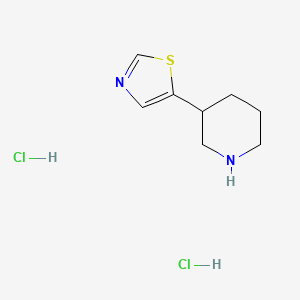
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
